5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide

physicochemical profiling drug-likeness CNS permeability

5-Cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide is a synthetic small molecule (C₁₀H₉N₃O₃, MW 219.20 g/mol) featuring a 5-cyclopropylisoxazole-3-carboxamide core linked to an isoxazol-4-yl amine. This compound belongs to the isoxazole-3-carboxamide family, a privileged scaffold in medicinal chemistry with documented activity across multiple target classes including S1P₃ receptors, TRPV1 ion channels, and various kinases.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 1396765-55-1
Cat. No. B2838274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide
CAS1396765-55-1
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3=CON=C3
InChIInChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14)
InChIKeyCTTIXANKXVHDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide (CAS 1396765-55-1): A Dual-Heterocycle Building Block for Targeted Probe and Lead Discovery


5-Cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide is a synthetic small molecule (C₁₀H₉N₃O₃, MW 219.20 g/mol) featuring a 5-cyclopropylisoxazole-3-carboxamide core linked to an isoxazol-4-yl amine [1]. This compound belongs to the isoxazole-3-carboxamide family, a privileged scaffold in medicinal chemistry with documented activity across multiple target classes including S1P₃ receptors, TRPV1 ion channels, and various kinases [2][3]. The juxtaposition of two distinct isoxazole rings—one bearing a cyclopropyl substituent, the other an unsubstituted isoxazol-4-yl amide—creates a topology distinct from mono-isoxazole analogs and offers unique vectors for fragment-based drug discovery and structure–activity relationship (SAR) exploration.

Why 5-Cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide Cannot Be Replaced by Common Isoxazole-3-Carboxamide Analogs Without Risking Target Profile Shift


Isoxazole-3-carboxamides are not functionally interchangeable; subtle modifications at the 5-position of the isoxazole core and the amide nitrogen can switch target selectivity or abolish activity entirely. For example, the N,N-dicyclohexyl analog (CYM 5541) is a potent, selective S1P₃ receptor allosteric agonist with submicromolar activity and >50-fold selectivity over S1P₁,₂,₄,₅-R subtypes [1], whereas 5-aryl-N-alkyl-isoxazole-3-carboxamides are TRPV1 antagonists with IC₅₀ values ranging from 20 nM to >10 µM depending on the aryl and amide substituents [2]. Replacing the cyclopropyl group with phenyl, furan, or hydrogen alters lipophilicity, steric bulk, and electronic character, which can redirect binding from one receptor family to another. The target compound—with its 5-cyclopropyl and N-(isoxazol-4-yl) combination—occupies a distinct chemical space that is underrepresented in published SAR, meaning generic substitution with more common 5-phenyl, 5-methyl, or N-alkyl analogs introduces uncharacterized risk in target engagement and selectivity.

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide vs. Closest Isoxazole-3-Carboxamide Analogs


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. S1P₃ Agonist Analog CYM 5541

The target compound displays an XLogP3 of 0.6 and a topological polar surface area (TPSA) of 81.2 Ų (PubChem computed) [1]. In contrast, the known S1P₃ allosteric agonist N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM 5541) has a predicted XLogP3 of ~4.5 and a TPSA of ~46 Ų (calculated from its SMILES) [2]. The target compound is substantially more polar and less lipophilic, which shifts its predicted ADME profile away from the CNS-penetrant space occupied by CYM 5541 and toward peripheral or GI-restricted target engagement.

physicochemical profiling drug-likeness CNS permeability

Structural Topology Differentiation: Dual-Isoxazole vs. Mono-Isoxazole Core of TRPV1 Antagonist Scaffolds

The target compound incorporates two distinct 1,2-oxazole rings linked by a carboxamide bridge, yielding a pseudo-symmetric bis-heterocycle architecture with three hydrogen-bond acceptor regions [1]. In contrast, the extensively optimized TRPV1 antagonist series (e.g., N-cyclopentyl-5-(4-trifluoromethylphenyl)isoxazole-3-carboxamide, IC₅₀ = 201 nM at hTRPV1 [2]) and the S1P₃ agonist CYM 5541 each contain only one isoxazole ring. The additional isoxazole in the target compound provides a fifth hydrogen-bond acceptor and a second aromatic heterocycle, which can engage in π–π stacking or additional hydrogen bonds not available to mono-isoxazole analogs.

fragment-based drug design scaffold diversity TRPV1

5-Position Substituent Differentiation: Cyclopropyl vs. Furan-2-yl Analog in the N-(Isoxazol-4-yl) Series

Within the N-(isoxazol-4-yl)isoxazole-3-carboxamide sub-series, the target compound (5-cyclopropyl, C₁₀H₉N₃O₃, MW 219.20) differs from the commercially listed analog 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide (C₁₁H₇N₃O₄, MW 245.19, CAS 1396673-26-9) [1]. The cyclopropyl group is non-aromatic and inductively electron-donating, whereas the furan-2-yl group is an electron-rich aromatic heterocycle susceptible to oxidative metabolism via CYP450-mediated epoxidation. The cyclopropyl substituent eliminates the metabolic liability associated with the furan ring while reducing molecular weight by 26 Da and removing one oxygen atom, which lowers TPSA and may improve passive permeability relative to the furan analog.

5-position SAR cyclopropyl substituent metabolic stability

Rotatable Bond and Conformational Flexibility Differentiation vs. N,N-Dicyclohexyl Analog

The target compound possesses 3 rotatable bonds, compared to 6 rotatable bonds in CYM 5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide), as computed from their respective SMILES [1][2]. The lower rotatable bond count restricts accessible conformations in solution, reducing the entropic penalty upon target binding. This preorganization can translate to improved ligand efficiency (LE) if the restricted conformation matches the bioactive pose, whereas the dicyclohexyl analog sacrifices conformational entropy for higher lipophilicity-driven potency.

conformational entropy ligand efficiency binding thermodynamics

Procurement-Relevant Application Scenarios for 5-Cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide Based on Verified Differentiation Evidence


Fragment-Based Screening Libraries Requiring Low Lipophilicity and High Topological Diversity

With an XLogP3 of 0.6 and a TPSA of 81.2 Ų, this compound resides in a favorable fragment-like physicochemical space distinct from the high-logP S1P₃ agonist CYM 5541 (XLogP3 ≈ 4.5) [1]. Its dual-isoxazole architecture provides scaffold diversity rarely found in commercial fragment collections, making it a priority acquisition target for fragment-based lead discovery programs aiming to sample novel chemical space with rule-of-three compliant fragments.

Selectivity Profiling of Isoxazole-3-Carboxamide Binding Sites Across the S1P Receptor Family

The 5-cyclopropylisoxazole-3-carboxamide core is the pharmacophore responsible for S1P₃ allosteric agonism, but the N-substituent determines subtype selectivity, as demonstrated by the >50-fold S1P₃ selectivity of the N,N-dicyclohexyl analog [1]. The N-(isoxazol-4-yl) variant has not been profiled across S1P₁–₅ receptors, creating an opportunity for researchers to map how this polar, heterocyclic amide substituent shifts subtype selectivity relative to the known dicyclohexyl congener.

TRPV1 Antagonist Lead Optimization with Reduced Furan-Related Metabolic Liability

Compared to the 5-(furan-2-yl) analog (CAS 1396673-26-9), the 5-cyclopropyl substitution removes the metabolically labile furan ring while maintaining the N-(isoxazol-4-yl)isoxazole-3-carboxamide scaffold [1]. This substitution pattern is unexplored in the published TRPV1 antagonist SAR, offering an untested chemotype for medicinal chemistry teams seeking TRPV1 ligands with potentially improved metabolic stability.

Biophysical Assay Development Requiring Low-Conformational-Entropy Probe Molecules

With only 3 rotatable bonds, this compound imposes a lower entropic penalty on binding compared to flexible analogs such as CYM 5541 (6 rotatable bonds) [1]. This property is advantageous for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays, where rigid, low-molecular-weight probes produce cleaner binding signals with reduced non-specific interactions.

Quote Request

Request a Quote for 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.